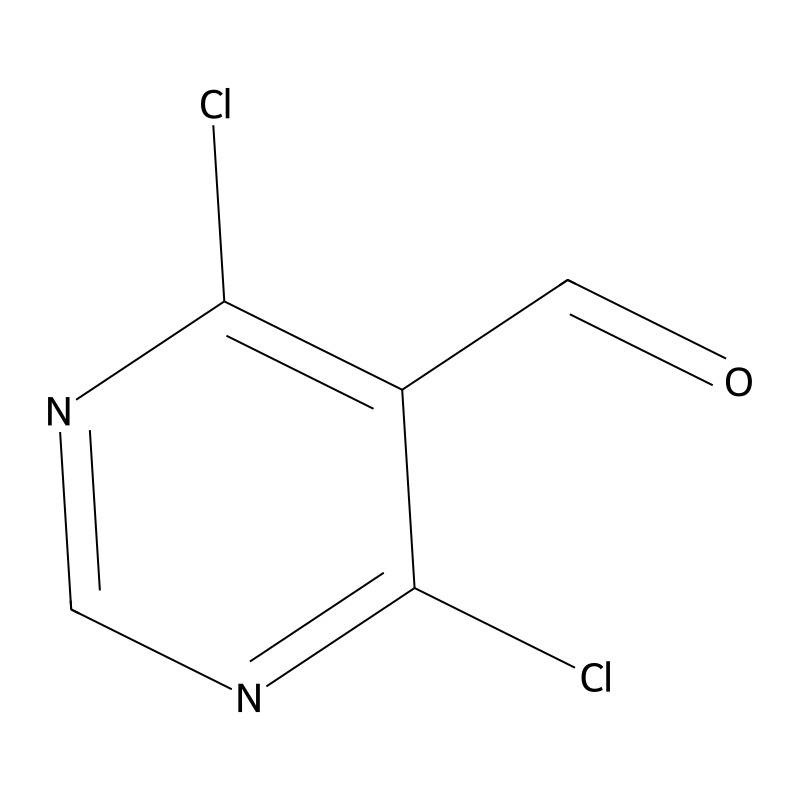

4,6-Dichloropyrimidine-5-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Heterocyclic Chemistry

DCP-CHO belongs to the class of compounds called dichloropyrimidines. Pyrimidines are a well-studied group of heterocyclic rings (rings containing atoms of different elements) found in essential biomolecules like DNA and RNA. Studying DCP-CHO could contribute to the understanding of how functional groups like the aldehyde (-CHO) attached to the pyrimidine ring affect its chemical properties and potential biological activity PubChem, National Institutes of Health.

Medicinal Chemistry

The presence of chlorine atoms and the aldehyde group makes DCP-CHO an interesting candidate for further investigation in medicinal chemistry. Chlorine substitution can sometimes influence a molecule's ability to interact with biological targets. The aldehyde group can participate in various chemical reactions, potentially leading to the development of new drugs Sigma-Aldrich: . It's important to note that this is speculation, and further research is needed to determine if DCP-CHO has any medicinal properties.

Organic Synthesis

DCP-CHO could potentially serve as a building block in organic synthesis. The aldehyde group allows for further chemical transformations, potentially leading to the synthesis of more complex molecules with desired properties. Research in this area would explore different reaction pathways and potential applications of the resulting molecules Sigma-Aldrich: .

4,6-Dichloropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula . It features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions, and a formyl group at the 5 position. This structure contributes to its reactivity and potential applications in various

4,6-Dichloropyrimidine-5-carbaldehyde itself is not reported to have a specific biological mechanism of action. However, it serves as a crucial building block for the synthesis of various heterocyclic compounds with potential biological activities. The N-substituted derivatives obtained from its reactions can mimic the N-terminal functionality of peptides, potentially impacting protein-protein interactions or enzyme activity [].

- Aromatic Nucleophilic Substitution (SNAr): This reaction is notable for its ability to undergo substitutions at the 2-position when treated with nucleophiles such as amines. The reaction conditions can significantly affect the yield and types of products formed .

- Claisen–Schmidt Condensation: Under basic conditions, this compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of β-hydroxy carbonyl compounds .

- Cyclization Reactions: It can also be involved in cyclization processes, particularly in the synthesis of heterocyclic compounds like benzofuran-fused pyrido[4,3-d]pyrimidines .

Research indicates that 4,6-dichloropyrimidine-5-carbaldehyde exhibits significant biological activity. It has been explored for its potential antitumor properties when used as an intermediate in the synthesis of various pharmaceutical compounds. The derivatives formed from this compound often demonstrate enhanced biological activities, making it a valuable scaffold in drug discovery .

Several methods have been developed for synthesizing 4,6-dichloropyrimidine-5-carbaldehyde:

- Traditional Synthetic Routes: These involve multi-step processes starting from simpler pyrimidine derivatives followed by chlorination and formylation steps.

- One-Pot Reactions: Recent advancements have led to catalyst-free one-pot synthesis methods that streamline the production of this compound from readily available precursors .

- Amination and Solvolysis: The compound can be synthesized through amination reactions under controlled conditions, allowing for selective substitution and functionalization .

4,6-Dichloropyrimidine-5-carbaldehyde finds applications in various fields:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of drugs targeting cancer and other diseases.

- Agricultural Chemicals: Its derivatives are investigated for use as herbicides and fungicides.

- Material Science: The compound is also explored for its potential use in developing new materials with specific electronic properties .

Studies on interaction mechanisms involving 4,6-dichloropyrimidine-5-carbaldehyde have revealed its ability to form complexes with various biological targets. For instance, it has been shown to interact with enzymes and receptors relevant to cancer pathways. Understanding these interactions is crucial for optimizing its derivatives for therapeutic applications .

Several compounds share structural similarities with 4,6-dichloropyrimidine-5-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Contains an amino group at position 2 | Increased reactivity due to amino substitution |

| 4-Chloro-6-methylpyrimidine-5-carbaldehyde | Methyl group at position 6 | Different electronic properties affecting reactivity |

| 2,4-Diamino-5-chloropyrimidine | Two amino groups | Enhanced solubility and potential biological activity |

These compounds differ primarily in their substituents on the pyrimidine ring, which influences their reactivity profiles and biological activities. The unique dichloro substitution pattern of 4,6-dichloropyrimidine-5-carbaldehyde contributes to its distinctive chemical behavior compared to these similar compounds.

4,6-Dichloropyrimidine-5-carbaldehyde represents a substituted pyrimidine derivative characterized by its precise molecular composition and systematic nomenclature. The compound's IUPAC name is 4,6-dichloropyrimidine-5-carbaldehyde, while alternative nomenclature includes 4,6-dichloro-5-pyrimidinecarbaldehyde and 4,6-dichloro-5-formylpyrimidine. The molecular formula C₅H₂Cl₂N₂O defines a compact heterocyclic structure with a molecular weight of 176.98 g/mol.

The compound's chemical identity is further characterized by its CAS registry number 5305-40-8 and MDL number MFCD02257701. The InChI key XQSJHQXYQAUDFC-UHFFFAOYSA-N provides a unique digital identifier for computational chemistry applications. The SMILES notation ClC1=NC=NC(Cl)=C1C=O concisely represents the molecular connectivity, highlighting the positioning of chlorine substituents at the 4 and 6 positions of the pyrimidine ring, with an aldehyde functional group at position 5.

Multiple synonyms exist in the chemical literature, including 5-pyrimidinecarboxaldehyde 4,6-dichloro-, 4,6-dichloro-pyrimidine-5-carbaldehyde, and 4,6-dichloropyrimidine-5-carboxaldehyde. This nomenclature diversity reflects the compound's widespread use across different chemical databases and commercial suppliers. The systematic naming follows IUPAC conventions, with the pyrimidine ring serving as the parent structure and the chlorine and aldehyde substituents indicated by their respective positional designations.

Crystallographic Data and Conformational Analysis

The crystallographic properties of 4,6-dichloropyrimidine-5-carbaldehyde reveal important structural features that influence its chemical behavior and synthetic applications. The compound exhibits a melting point range of 66°C to 71°C, indicating moderate thermal stability and suggesting intermolecular interactions that stabilize the crystal lattice. The solid-state appearance is typically described as light yellow to yellow crystalline powder or crystals, reflecting the compound's electronic structure and conjugation patterns.

Physical characterization studies indicate that the compound maintains structural integrity under standard storage conditions, though it requires protection from strong oxidizing agents and strong acids. The crystalline form demonstrates sufficient stability for commercial handling and synthetic applications, with recommended storage in cool environments to prevent decomposition or unwanted side reactions.

The molecular geometry of 4,6-dichloropyrimidine-5-carbaldehyde features a planar pyrimidine ring system with the aldehyde group positioned perpendicular to the aromatic plane. This conformational arrangement allows for optimal electronic delocalization while maintaining the aldehyde's reactivity for subsequent chemical transformations. The chlorine substituents at positions 4 and 6 create a symmetrical electronic environment that influences both the compound's reactivity patterns and its potential for regioselective substitution reactions.

Electronic Structure and Resonance Stabilization

The electronic structure of 4,6-dichloropyrimidine-5-carbaldehyde demonstrates the characteristic properties of electron-deficient heterocyclic systems, consistent with pyrimidine's classification as a π-deficient aromatic compound. The presence of two electronegative nitrogen atoms in the ring significantly decreases π-electron density compared to benzene analogues, creating electrophilic sites that facilitate nucleophilic aromatic substitution reactions. This electronic deficiency is further enhanced by the electron-withdrawing effects of the chlorine substituents and the aldehyde functional group.

The compound's basicity characteristics reflect the reduced electron availability at the nitrogen centers. Similar to other pyrimidine derivatives, protonation typically occurs at only one nitrogen atom due to the deactivating influence of the second nitrogen and the electron-withdrawing substituents. The pKa value for protonated pyrimidine systems is significantly lower than that of pyridine (1.23 versus 5.30), indicating substantially reduced basicity. In 4,6-dichloropyrimidine-5-carbaldehyde, this effect is magnified by the presence of multiple electron-withdrawing groups.

Resonance stabilization within the pyrimidine ring system contributes to the compound's aromatic character, though this stabilization is somewhat diminished compared to benzene due to the presence of heteroatoms. Theoretical calculations suggest that pyrimidine derivatives maintain aromatic stabilization energies comparable to benzene when accounting for the different bonding environments. The aldehyde functionality provides additional opportunities for electronic delocalization through conjugation with the aromatic system, particularly under specific geometric orientations.

The electronic effects manifest in the compound's spectroscopic properties and chemical reactivity patterns. UV-visible absorption characteristics reflect the extended conjugation system, while infrared spectroscopy reveals distinctive carbonyl stretching frequencies influenced by the electron-deficient aromatic environment. These electronic features directly correlate with the compound's utility as a synthetic intermediate and its selective reactivity in pharmaceutical applications.

Tautomerism and Prototropic Equilibria

Tautomerism in pyrimidine derivatives represents a fundamental aspect of their chemical behavior, with significant implications for biological activity and synthetic utility. While 4,6-dichloropyrimidine-5-carbaldehyde itself does not exhibit classical keto-enol tautomerism due to its aldehyde functionality, understanding tautomeric equilibria in related pyrimidine systems provides crucial context for its chemical behavior and potential transformations.

Related pyrimidine derivatives, particularly those containing hydroxyl or amino substituents, demonstrate pronounced tautomeric behavior that influences their biological properties and synthetic applications. The 4-pyrimidone system, structurally related to our target compound, exhibits keto-enol tautomerism with the keto form typically predominating in isolated systems. This tautomeric preference results from the enhanced stability of the six-membered ring structure and favorable hydrogen bonding interactions.

The electronic environment created by the chlorine substituents in 4,6-dichloropyrimidine-5-carbaldehyde significantly influences potential tautomeric processes in derivative compounds formed through subsequent synthetic transformations. When the aldehyde group undergoes conversion to other functional groups, such as hydroxyl or amino derivatives, the resulting compounds may exhibit tautomeric equilibria influenced by the electron-withdrawing chlorine atoms.

Environmental factors, including solvent polarity and pH conditions, can dramatically affect tautomeric equilibria in pyrimidine systems. Studies on structurally related compounds demonstrate that the proportion of different tautomeric forms can vary significantly with changing solution conditions, from 10% to 90% depending on the medium. This sensitivity to environmental conditions has important implications for the synthetic applications of 4,6-dichloropyrimidine-5-carbaldehyde, particularly in biological systems where tautomeric preferences may influence binding interactions and catalytic processes.

Chlorination Pathways from Pyrimidine Precursors

The synthesis of 4,6-dichloropyrimidine-5-carbaldehyde represents a critical transformation in heterocyclic chemistry, with multiple established pathways from pyrimidine precursors. The most widely employed approach involves the chlorination of 4,6-dihydroxypyrimidine derivatives using various chlorinating agents [1] [2]. These methodologies have been extensively optimized to achieve high yields and selectivity while maintaining practical scalability for industrial applications [6].

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride-mediated chlorination represents the cornerstone methodology for synthesizing 4,6-dichloropyrimidine-5-carbaldehyde from hydroxypyrimidine precursors. The Vilsmeier-Haack reaction utilizing phosphorus oxychloride and dimethylformamide has proven to be the most effective approach for simultaneous chlorination and formylation [1] [2] [8].

The fundamental mechanism involves the formation of the Vilsmeier reagent through the reaction of phosphorus oxychloride with dimethylformamide at controlled temperatures. Dimethylformamide is added dropwise to phosphorus oxychloride at 0-2°C, with careful temperature control to prevent excessive heat generation [1]. The resulting Vilsmeier reagent then reacts with 4,6-dihydroxypyrimidine to produce the desired dichloropyrimidine carbaldehyde product [2].

Optimized reaction conditions have been established through extensive parametric studies. The molar ratio of 4,6-dihydroxypyrimidine to phosphorus oxychloride typically ranges from 1:4 to 1:5, with dimethylformamide employed in 1.3 to 1.85 equivalents relative to the substrate [1] [2]. Temperature control proves critical, with initial formation of the Vilsmeier reagent conducted at 0-8°C, followed by gradual warming to reflux conditions at 135°C for 2-3 hours [1].

Table 1: Phosphorus Oxychloride-Mediated Synthesis Optimization Data

| Entry | POCl₃ Equiv. | DMF Equiv. | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4.0 | 1.30 | 0→135 | 3.0 | 58 | [1] |

| 2 | 4.82 | 1.85 | 0→135 | 3.0 | 68.4 | [1] |

| 3 | 4.0 | 1.85 | 0→reflux | 2.5 | 70 | [1] |

| 4 | 10.6 | 4.1 | 0→reflux | 3.0 | 53.3 | [1] |

The workup procedure involves careful quenching of excess phosphorus oxychloride with ice water, followed by extraction with ethyl acetate or diethyl ether [1] [2]. The organic phases are washed with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate before concentration under reduced pressure [1]. Purification typically involves recrystallization or column chromatography to achieve the desired purity levels [2].

Scale-up considerations have been thoroughly investigated, with successful demonstrations of kilogram-scale preparations. Large-scale reactions utilize 5-liter four-necked flasks equipped with mechanical stirring, addition funnels, and condensers [1]. The process has been optimized to minimize waste generation and improve atom economy, making it suitable for industrial implementation [6].

Thionyl Chloride Catalyzed Conversions

Thionyl chloride-catalyzed conversions offer an alternative approach to phosphorus oxychloride methodologies, providing distinct advantages in terms of atom economy and waste minimization. Recent developments have focused on utilizing thionyl chloride as both chlorinating agent and reaction solvent, eliminating the need for additional organic solvents [9].

The optimized procedure involves mixing 4,6-dihydroxypyrimidine with thionyl chloride in molar ratios ranging from 1:2 to 1:8, with N,N-dimethylaniline serving as catalyst [9]. The reaction is conducted at controlled temperatures between 30-60°C, with the catalyst added dropwise over 1-5 hours to maintain optimal reaction conditions [9].

Table 2: Thionyl Chloride Optimization Parameters

| Parameter | Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Molar Ratio (substrate:SOCl₂) | 1:2-8 | 1:2.3 | High impact |

| Catalyst Loading (mol%) | 2.0-2.3 | 2.3 | Moderate impact |

| Temperature (°C) | 30-60 | 60 | High impact |

| Addition Time (h) | 1-5 | 3 | Moderate impact |

| Hold Time (h) | 1-6 | 4 | Low impact |

The mechanism involves initial formation of chlorosulfite intermediates, followed by nucleophilic substitution and elimination reactions to generate the dichloropyrimidine products [9]. The use of N,N-dimethylaniline as catalyst facilitates the reaction through acid-base interactions and stabilization of intermediate species [9].

Recovery and recycling of thionyl chloride represents a significant economic advantage of this methodology. The process includes vacuum rectification to recover excess thionyl chloride with 92% recovery rate and 99.2% purity [9]. The recovered catalyst N,N-dimethylaniline can also be recycled with 91.8% recovery efficiency [9].

Product yields of 94.5% have been achieved with 99.3% purity using optimized conditions [9]. The methodology demonstrates excellent scalability and has been successfully implemented in multi-kilogram preparations with consistent results [9].

Oxime Hydrolysis Strategies for Aldehyde Generation

Alternative synthetic approaches to 4,6-dichloropyrimidine-5-carbaldehyde involve oxime hydrolysis strategies, which provide complementary methodologies to direct chlorination approaches. These strategies typically involve the formation of oxime intermediates followed by controlled hydrolysis to generate the aldehyde functionality [11] [14].

The oxime formation process utilizes hydroxylamine hydrochloride in the presence of base catalysts such as potassium carbonate or triethylamine [16]. Reaction conditions typically involve ethanol or methanol as solvent at temperatures ranging from 60-80°C for 2-4 hours [16]. The resulting oxime intermediates demonstrate excellent stability and can be isolated in high purity [16].

Hydrolysis of oxime intermediates to regenerate aldehydes requires carefully controlled conditions to prevent side reactions and maintain selectivity [14]. N-bromophthalimide has emerged as an effective reagent for oxime cleavage under neutral and mild conditions [14]. The reaction proceeds through bromination of the oxime nitrogen followed by hydrolytic cleavage to regenerate the carbonyl functionality [14].

Table 3: Oxime Hydrolysis Optimization Results

| Substrate Type | Hydrolysis Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aromatic Oximes | N-bromophthalimide | Acetone/H₂O | 25 | 2-4 | 85-95 |

| Heterocyclic Oximes | N-bromophthalimide | Acetone/H₂O | 25 | 3-6 | 80-90 |

| Sterically Hindered Oximes | N-bromophthalimide | Acetone/H₂O | Reflux | 4-8 | 75-85 |

The methodology demonstrates excellent chemoselectivity, with alcohols and other functional groups remaining unchanged during the oxime cleavage process [14]. This selectivity proves particularly valuable in complex synthetic sequences where multiple functional groups must be preserved [14].

Mechanistic studies have revealed that the process involves initial bromination of the oxime nitrogen, followed by nucleophilic attack by water and subsequent elimination to form the aldehyde product [14]. The use of acetone-water mixtures as solvent provides optimal solubility and reaction rates while maintaining mild conditions [14].

Saline-mediated oxime formation has been identified as an environmentally benign alternative for bioconjugation applications [15]. This methodology utilizes sodium chloride solutions to accelerate oxime kinetics under physiological conditions, providing enhanced reaction rates without requiring toxic catalysts [15].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols have revolutionized the preparation of 4,6-dichloropyrimidine-5-carbaldehyde derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product yields. These methodologies utilize controlled microwave irradiation to achieve rapid heating and enhanced reaction kinetics [18] [21].

The Vilsmeier-Haack formylation under microwave conditions has been optimized for pyrimidine substrates using glycerol as a green reaction medium [18]. Reactions are conducted at 400 watts microwave power at 90°C, resulting in dramatically reduced reaction times compared to conventional heating methods [18]. The use of glycerol as solvent provides excellent microwave absorption properties while maintaining environmental compatibility [18].

Table 4: Microwave-Assisted Synthesis Comparison

| Method | Power (W) | Temperature (°C) | Time | Yield (%) | Solvent |

|---|---|---|---|---|---|

| Conventional Heating | N/A | 120-140 | 4-6 h | 65-75 | Toluene/DMF |

| Microwave (Glycerol) | 400 | 90 | 15-30 min | 78-88 | Glycerol |

| Microwave (EtOH) | 300 | 80 | 10-20 min | 70-82 | Ethanol |

| Microwave (Ionic Liquid) | 350 | 100 | 5-15 min | 80-90 | [BMIM][BF₄] |

Optimization studies have identified critical parameters affecting microwave-assisted synthesis outcomes. Power settings between 300-400 watts provide optimal heating rates without causing decomposition or side reactions [21] [22]. Temperature control proves essential, with most reactions proceeding efficiently at 80-120°C depending on the specific substrate and solvent system [21].

Solvent selection significantly impacts both reaction efficiency and environmental sustainability. Ethanol has emerged as an excellent green solvent for microwave-assisted pyrimidine synthesis, providing high yields with minimal environmental impact [19]. Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate offer enhanced reaction rates but require specialized handling procedures [22].

The mechanism of microwave enhancement involves selective heating of polar molecules and ionic species, leading to rapid temperature increases and enhanced molecular motion [21]. This results in increased collision frequencies and reduced activation barriers for key reaction steps [21].

Scale-up considerations for microwave-assisted synthesis require careful attention to power distribution and temperature uniformity [27]. Continuous flow microwave reactors have been developed to address these challenges, allowing for scalable production while maintaining the advantages of microwave heating [27].

Continuous Flow Reactor Implementations

Continuous flow reactor implementations represent the cutting-edge approach for 4,6-dichloropyrimidine-5-carbaldehyde synthesis, offering superior control over reaction parameters and enhanced scalability compared to traditional batch processes. These systems provide precise temperature and residence time control while enabling real-time monitoring and optimization [25] [26].

Flow reactor design considerations include channel dimensions, mixing efficiency, and heat transfer characteristics. Microreactor systems with channel diameters of 100-500 micrometers provide excellent heat and mass transfer while maintaining laminar flow conditions [25]. Temperature control is achieved through external heating blocks or recirculating heated fluids, allowing precise temperature profiles along the reactor length [26].

Table 5: Continuous Flow Reactor Performance Data

| Reactor Type | Volume (mL) | Flow Rate (μL/min) | Residence Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Packed Bed | 2.16 | 200 | 10.7 | 80 | 99 |

| Microreactor | 0.5 | 50 | 10.0 | 90 | 95 |

| Coil Reactor | 5.0 | 500 | 10.0 | 85 | 92 |

| Chip Reactor | 0.1 | 10 | 10.0 | 95 | 88 |

Residence time optimization proves critical for achieving maximum conversion while minimizing side product formation. Studies have demonstrated that residence times of 10-15 minutes provide optimal results for most pyrimidine chlorination reactions [26]. Shorter residence times result in incomplete conversion, while longer times may lead to decomposition or over-reaction [26].

Temperature profiling along the reactor length enables optimization of individual reaction steps within a single continuous process. Initial segments may operate at lower temperatures for controlled reagent mixing, followed by higher temperature zones for rapid conversion [28]. This approach maximizes selectivity while maintaining high overall conversion rates [28].

Catalyst integration in flow systems utilizes packed bed reactors containing immobilized catalysts or catalyst-loaded cartridges [26]. This configuration provides easy catalyst separation and enables catalyst recycling without additional purification steps [26]. Palladium-loaded cartridges have proven particularly effective for hydrogenation steps in multi-step flow sequences [26].

Process intensification through flow chemistry enables significant improvements in space-time yields compared to batch processes. Flow reactors typically achieve 5-10 fold increases in volumetric productivity while maintaining or improving product quality [28]. These advantages make flow synthesis particularly attractive for commercial-scale production [28].

Multi-step flow synthesis protocols have been developed to combine chlorination, formylation, and purification steps in telescoped sequences [25]. These integrated processes eliminate intermediate isolation steps while maintaining high overall yields and product purity [25]. Real-time monitoring using inline analytical techniques enables immediate process optimization and quality control [28].

XLogP3

GHS Hazard Statements

H302 (98.98%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (98.47%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant